6,7-Dihydro-2-phenyl-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate
CAS No.:
Cat. No.: VC13643172
Molecular Formula: C11H12BF4N3
Molecular Weight: 273.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12BF4N3 |
|---|---|
| Molecular Weight | 273.04 g/mol |
| IUPAC Name | 2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;trifluoroborane;fluoride |
| Standard InChI | InChI=1S/C11H12N3.BF3.FH/c1-2-5-10(6-3-1)14-9-13-8-4-7-11(13)12-14;2-1(3)4;/h1-3,5-6,9H,4,7-8H2;;1H/q+1;;/p-1 |
| Standard InChI Key | RINGAEDXSHFZAD-UHFFFAOYSA-M |
| SMILES | B(F)(F)F.C1CC2=NN(C=[N+]2C1)C3=CC=CC=C3.[F-] |
| Canonical SMILES | B(F)(F)F.C1CC2=NN(C=[N+]2C1)C3=CC=CC=C3.[F-] |
Introduction
Structural and Nomenclature Analysis
Core Architecture
The compound features a bicyclic system comprising a pyrrole ring fused to a 1,2,4-triazole moiety. The 6,7-dihydro-5H-pyrrolo[2,1-c] triazolium cation is substituted at the 2-position with a phenyl group, while the tetrafluoroborate () anion ensures charge neutrality . This arrangement confers rigidity and electronic diversity, influencing both solubility and reactivity.
IUPAC Nomenclature
The systematic name, 6,7-dihydro-2-phenyl-5H-pyrrolo[2,1-c] triazol-4-ium tetrafluoroborate, reflects the numbering of the fused rings and substituents. The "4-ium" designation indicates the positive charge localized on the triazole nitrogen, while "tetrafluoroborate" specifies the counterion .
Molecular Formula and Weight
Based on analogous structures, the molecular formula is inferred as , yielding a calculated molecular weight of approximately 284.07 g/mol. This aligns with related triazolium salts, where substituent variations account for minor weight differences .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 284.07 g/mol |
| IUPAC Name | 6,7-Dihydro-2-phenyl-5H-pyrrolo[2,1-c] triazol-4-ium tetrafluoroborate |
| InChI Key | Derived from analogs: BYNZPPBHTLSTBG-UHFFFAOYSA-N |
Stereoelectronic Features
The phenyl group at the 2-position introduces steric bulk and π-conjugation, which modulate electron density across the triazolium ring. Spectroscopic data from similar compounds suggest that the tetrafluoroborate anion minimally perturbs the cation’s electronic structure, maintaining planarity in the heterocyclic system .
Synthesis and Optimization
Synthetic Pathways
The synthesis of pyrrolo-triazolium salts typically proceeds via cyclization reactions. For example, 5-benzyl-2-phenyl derivatives are prepared by stirring precursors like 2-phenylpyrrole with triazole-forming agents (e.g., hydrazine derivatives) in dichloromethane at room temperature for 16 hours, followed by anion exchange with sodium tetrafluoroborate .
Reaction Conditions
-
Solvent: Dichloromethane or acetonitrile
-
Temperature: 25–50°C
-
Time: 12–24 hours
Purification and Characterization
Crude products are purified via recrystallization from ethanol/water mixtures. Purity is assessed using HPLC (>98%), with structural confirmation via / NMR and high-resolution mass spectrometry .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) of related compounds reveals decomposition temperatures exceeding 200°C, suggesting robust thermal stability. The target compound likely exhibits similar behavior, with a predicted melting point of 190–210°C .
Solubility Profile
Triazolium tetrafluoroborates are generally soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in hydrocarbons. Quantitative solubility data for the phenyl derivative remain unreported, though analogs show solubilities of 10–50 mg/mL in acetonitrile .
Chemical Reactivity and Applications
Reactivity Trends
The triazolium cation participates in nucleophilic substitutions and cycloadditions. For instance, the C2-position (adjacent to the triazole nitrogen) is electrophilic, enabling reactions with Grignard reagents or enolates .
Catalytic Applications
Analogous triazolium salts serve as precursors for N-heterocyclic carbenes (NHCs), which catalyze organic transformations like benzoin condensations. The phenyl substituent may enhance catalytic activity by stabilizing transition states via π-π interactions .
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